molecular formula C22H21NO4 B3089788 Fmoc-D-bishomopropargylglycine CAS No. 1198791-55-7

Fmoc-D-bishomopropargylglycine

Cat. No. B3089788
M. Wt: 363.4
InChI Key: YWCKIQCRKHNUOY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-bishomopropargylglycine is a building block for the introduction by Fmoc SPPS of an amino acid bearing an alkyne side chain . Such derivatives are useful tools for the synthesis of cyclic peptides .


Synthesis Analysis

The synthesis of Fmoc-D-bishomopropargylglycine involves an alkyne-alkyne Glaser coupling, which includes the use of Cu (OAc)2/pyridine and heating to 60 °C using microwaves .


Molecular Structure Analysis

The empirical formula of Fmoc-D-bishomopropargylglycine is C22H21NO4 . It has a molecular weight of 363.41 .


Chemical Reactions Analysis

Fmoc-D-bishomopropargylglycine is used in the synthesis of cyclic peptides through an alkyne-alkyne Glaser coupling .


Physical And Chemical Properties Analysis

Fmoc-D-bishomopropargylglycine is a solid substance . It is white to slight yellow to beige in color . It is soluble in DMF, with 1 mmole dissolving clearly in 2 ml of DMF .

Safety And Hazards

Fmoc-D-bishomopropargylglycine is classified as slightly hazardous to water . It should be stored at temperatures between -15°C to -25°C . For disposal, relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues, use container C .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCKIQCRKHNUOY-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-bishomopropargylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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